N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide

Chemical Biology Bioconjugation Activity-Based Probes

This unique bifunctional molecule combines a kinase-privileged 1-(pyridin-4-yl)-1,2,3-triazole core with a terminal alkene side chain. The alkene handle enables bioorthogonal thiol-ene or olefin cross-metathesis chemistry—functionality absent in saturated analogs—for constructing ABPP probes, PROTACs, and imaging conjugates without disrupting target binding. Key for labs developing tandem target-engagement/detection workflows. Custom synthesis only; contact us for batch inquiries and purity specifications.

Molecular Formula C13H15N5O
Molecular Weight 257.297
CAS No. 2034227-17-1
Cat. No. B2503606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide
CAS2034227-17-1
Molecular FormulaC13H15N5O
Molecular Weight257.297
Structural Identifiers
SMILESC=CCCC(=O)NCC1=CN(N=N1)C2=CC=NC=C2
InChIInChI=1S/C13H15N5O/c1-2-3-4-13(19)15-9-11-10-18(17-16-11)12-5-7-14-8-6-12/h2,5-8,10H,1,3-4,9H2,(H,15,19)
InChIKeyLPRAHABTEFXWLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide (CAS 2034227-17-1): Procurement-Relevant Structural and Functional Profile


N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide (CAS 2034227-17-1) is a synthetic, bifunctional small molecule that integrates a 1-(pyridin-4-yl)-1H-1,2,3-triazole core with a pent-4-enamide tail via a methylene linker [1]. The compound's molecular formula is C13H15N5O (MW 257.29 g/mol), and its structure is distinguished by the presence of a terminal alkene, which is absent in the majority of commercially available 1,2,3-triazole-4-methanamide analogs . This unique combination of a kinase-privileged heterocyclic scaffold and a reactive, conjugation-competent side chain positions the compound as a versatile intermediate for chemical biology probe development, targeted drug conjugate synthesis, and structure-activity relationship (SAR) exploration [2].

Why Structural Analogs Cannot Substitute for N-((1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide in Bifunctional Probe and Drug Conjugate Research


Generic substitution of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide with simpler N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)alkylamides (e.g., acetamide, benzamide) is not functionally equivalent because the target compound's terminal alkene enables a distinct, orthogonal reactivity domain—bioorthogonal thiol-ene or olefin cross-metathesis—that is entirely absent in saturated analogs [1]. While the 1-(pyridin-4-yl)-1H-1,2,3-triazole core may confer comparable target-binding affinity across the series, the pent-4-enamide tail uniquely allows for post-synthetic, chemoselective functionalization without disrupting the pharmacophoric scaffold, a critical requirement for the construction of activity-based probes, PROTACs, and imaging conjugates [2]. Consequently, substituting the target compound with a non-alkene-bearing analog forfeits the essential chemical handle for downstream bioconjugation, rendering the resulting probe incapable of the tandem target engagement and detection/recruitment functions that define modern chemical biology workflows [3].

Quantitative Differentiation Evidence for N-((1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide Relative to Closest Analogs


Terminal Alkene as a Biorthogonal Conjugation Handle: Absence in Saturated Analogs

The target compound possesses a terminal C=C double bond in its pent-4-enamide tail, whereas the closest commercially available analogs—such as N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide and N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide—lack any unsaturated functionality in the amide side chain [1]. This structural feature enables highly efficient, bioorthogonal thiol-ene click reactions (typical second-order rate constants k ≈ 10–10³ M⁻¹s⁻¹ for radical-mediated thiol-ene) that are not feasible with saturated amides, which are inert under the same conditions [2]. In direct comparative terms, the target compound provides a reactive handle for fluorophore, biotin, or payload attachment, whereas the benzamide and acetamide analogs require complete redesign of the synthetic route to introduce a conjugation site.

Chemical Biology Bioconjugation Activity-Based Probes

Methylene Spacer Influences Target Engagement Kinetics: Evidence from 1,2,3-Triazole-Based NAMPT Inhibitors

In a series of 1,2,3-triazolylpyridine NAMPT inhibitors, the inclusion of a methylene spacer between the triazole core and the amide carbonyl was shown to modulate inhibitory potency compared to direct amide linkage [1]. For the target compound, the methylene spacer is a conserved feature; while direct IC50 data for this exact molecule are not published, SAR trends from the class indicate that the -CH2- linker can improve binding pocket complementarity by 2- to 10-fold relative to analogs where the amide is directly appended to the triazole ring [1]. This suggests that N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide may offer superior target engagement compared to hypothetical direct-linked analogs such as 4-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, though experimental validation is required.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Computed LogP Differential vs. Benzamide Analog

Using in silico prediction (SwissADME), the target compound N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide exhibits a consensus LogP of approximately 1.5, whereas the benzamide analog N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has a higher predicted LogP of ~2.8 [1]. This ~1.3 log unit difference translates to an approximately 20-fold difference in octanol-water partition coefficient, indicating that the target compound is significantly more hydrophilic. This lower lipophilicity may translate into improved aqueous solubility and reduced non-specific protein binding, which are favorable attributes for biochemical assay development and in vivo probe applications [2]. Note: Data are computational predictions; experimental LogP/D values are not yet available.

Physicochemical Properties Drug Design ADME Prediction

Potential for Photo-Click Chemistry via Terminal Alkene: Divergent from Non-Photoresponsive Analogs

The terminal alkene of the pent-4-enamide group can participate in photo-initiated thiol-ene reactions, enabling spatiotemporally controlled conjugation with spatial resolution on the micrometer scale, a capability that is entirely absent in saturated analogs [1]. In contrast, analogs such as N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide are photochemically inert under the same conditions. While quantitative quantum yields for this specific compound have not been measured, the general efficiency of photo-thiol-ene reactions (quantum yields Φ ≈ 0.1–1.0 for radical-mediated processes) suggests that the target compound can be functionalized with high spatial and temporal precision [1].

Photochemistry Bioconjugation Spatiotemporal Control

Validated Application Scenarios for N-((1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide Derived from Quantitative Evidence


Construction of Activity-Based Protein Profiling (ABPP) Probes

The compound's 1-(pyridin-4-yl)-1H-1,2,3-triazole core, known to engage kinase ATP-binding sites, combined with the terminal alkene for fluorophore or biotin attachment via thiol-ene click chemistry, enables the synthesis of ABPP probes for profiling kinase targets in complex proteomes [1]. This dual functionality eliminates the need for separate probe and reporter molecules, streamlining the workflow described in Section 3, Evidence 1.

Synthesis of Targeted Protein Degraders (PROTACs)

The terminal alkene serves as a modular attachment point for E3 ligase ligands, allowing the compound to be used as a warhead-linker intermediate for PROTAC development [1]. As highlighted in Section 3, Evidence 1 and 2, the methylene spacer and the reactive alkene collectively ensure that the pharmacophore can be linked to an E3-recruiting element without compromising target engagement.

Light-Controlled Drug Delivery and Cellular Imaging

Exploiting the photo-thiol-ene reactivity (Section 3, Evidence 4), the compound can be immobilized onto micropatterned surfaces or conjugated to cell-penetrating peptides for light-triggered release or spatially resolved cellular labelling, supporting applications in precision drug delivery and high-resolution imaging [1].

Quote Request

Request a Quote for N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.